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FBXO41 protein, partial (284-297)

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Description

Overview of F-box Proteins as Components of SCF E3 Ubiquitin Ligase Complexes

F-box proteins are a large and functionally diverse family of eukaryotic proteins characterized by a conserved protein-protein interaction motif of approximately 40-50 amino acids known as the F-box. genecards.orgwikipedia.orgnih.gov These proteins serve as critical components of the SCF E3 ubiquitin ligase complexes. nih.gov The SCF complex is a multi-protein machine that plays a pivotal role in the ubiquitin-proteasome system, a major pathway for controlled protein degradation in eukaryotes. wikipedia.orgnih.gov

The name "SCF" is an acronym for its three core components:

SKP1 (S-phase kinase-associated protein 1): An adaptor protein that directly binds to the F-box motif of the F-box protein. nih.govcellsignal.com

Cullin (CUL1) : A scaffold protein that forms the backbone of the complex, linking the SKP1-F-box protein module to the catalytic component. youtube.com

F-box protein : The substrate recognition subunit of the complex. nih.govnih.gov

A fourth essential component, the RING-box protein Rbx1 , is also part of the complex and functions to recruit the E2 ubiquitin-conjugating enzyme. youtube.com The primary function of the F-box protein within the SCF complex is to bind to specific target proteins, known as substrates, which are often marked for ubiquitination by post-translational modifications like phosphorylation. cellsignal.com Once bound, the SCF complex facilitates the transfer of ubiquitin molecules from an E2 enzyme to the substrate. wikipedia.org This polyubiquitination event typically tags the substrate protein for recognition and degradation by the 26S proteasome. wikipedia.org

Table 1: Core Components of the SCF E3 Ubiquitin Ligase Complex

ComponentFunction
F-box Protein Recognizes and binds to specific substrate proteins, providing specificity to the complex. nih.govnih.gov
Skp1 Acts as an adaptor, linking the F-box protein to the Cullin scaffold via the F-box motif. nih.govcellsignal.com
Cullin 1 (CUL1) A scaffold protein that assembles the complex, interacting with both Skp1 and Rbx1. youtube.com
Rbx1 A RING-finger protein that recruits the ubiquitin-loaded E2 conjugating enzyme. youtube.com

Identification and Classification of FBXO41 as an F-box Protein

F-Box Protein 41, or FBXO41, is a protein-coding gene that has been identified as a member of the F-box protein family. genecards.orgnih.gov As such, it contains the characteristic F-box domain that enables it to be incorporated into an SCF complex, where it functions as a substrate-recognition component. genecards.orguniprot.org

The F-box protein family is broadly categorized into three main classes based on the type of substrate-binding domain present at their C-terminus, in addition to the N-terminal F-box motif. genecards.orgnih.gov

FBXW proteins : Contain WD40 repeats.

FBXL proteins : Contain leucine-rich repeats (LRRs).

FBXO proteins : Contain other, diverse, or no recognizable protein-protein interaction domains.

FBXO41 is classified within the FBXO subfamily, indicating it has a substrate recognition domain that does not fall into the canonical WD40 or LRR categories. genecards.orgnih.gov Research has identified FBXO41 as a factor in several cellular processes, including neuronal migration and integrity in the cerebellum. nih.govnih.gov Its dysregulation has been associated with conditions like ataxia in mouse models and it has been suggested as a potential risk factor for Parkinson's disease. nih.govnih.gov

Table 2: Identifiers for FBXO41 Protein

DatabaseIdentifier
Gene Symbol FBXO41
HGNC 29409 genecards.org
NCBI Gene ID 150726 nih.gov
UniProtKB/Swiss-Prot Q8TF61 genecards.orguniprot.org
Aliases FBX41, KIAA1940 uniprot.orgwikigenes.org

Significance of E3 Ubiquitin Ligases in Cellular Homeostasis and Signal Transduction

E3 ubiquitin ligases, which encompass the SCF complexes, are the master regulators of the ubiquitin-proteasome system, conferring specificity to the entire process. wikipedia.orgunmc.edu With over 600 putative E3 ligases in the human genome, they regulate a vast array of cellular proteins, ensuring the precise control of protein levels, which is fundamental to cellular homeostasis. nih.govwikipedia.org This system is responsible for the degradation of over 80% of intracellular proteins, including those that are short-lived, damaged, or misfolded. nih.gov By selectively targeting proteins for degradation, E3 ligases are indispensable for maintaining the health and stability of the cell. nih.govfrontiersin.org

The role of E3 ligases extends beyond simple protein turnover; they are key players in cellular signal transduction. wikipedia.orgwikipedia.org Ubiquitination is a dynamic post-translational modification that can alter a protein's function, localization, or interactions with other molecules. nih.govwikipedia.org E3 ligases are involved in modulating critical signaling pathways that govern:

Cell Cycle Progression : Mediating the timely degradation of cyclins and cyclin-dependent kinase inhibitors. wikipedia.orgsustainability-directory.com

DNA Repair : Regulating the cellular response to DNA damage. wikipedia.org

Immune Responses : Controlling signaling cascades like the NF-κB pathway. researchgate.netcam.ac.uk

Developmental Processes : Influencing pathways such as the TGFβ signaling cascade. mdpi.com

Given their central role, the dysregulation of E3 ligase activity is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders. nih.govnih.govsustainability-directory.com

Contextualizing the Study of Partial Protein Fragments in Molecular Biology Research

The study of partial protein fragments, or peptides, is a powerful approach in molecular biology and biochemistry. jpt.com While the full-length FBXO41 protein carries out its biological functions, the analysis of specific fragments like the 14-amino acid sequence from position 284 to 297 can provide unique insights. There are several key reasons for focusing research on such fragments.

Firstly, protein fragments can help map critical domains and interaction sites. nih.govnumberanalytics.com By synthesizing peptides that correspond to different regions of a larger protein, researchers can identify the specific sequences responsible for protein-protein interactions, such as the binding of an F-box protein to its substrate. dailyfinland.fi These fragments can act as competitive inhibitors, disrupting the natural interaction and thereby helping to elucidate the function of the full-length protein. youtube.com

Secondly, isolated peptides can reveal structural propensities. Short helical peptides, for example, may not maintain a stable structure in solution on their own but can be induced to fold upon binding to a target. nih.gov Studying fragments like FBXO41 (284-297) can offer clues about the local conformation and dynamics of that region within the parent protein.

Finally, the use of protein fragments is integral to the development of new research tools and potential therapeutics. dailyfinland.finih.gov Peptides can be engineered to have enhanced stability or binding affinity, serving as probes to investigate complex cellular processes or as starting points for drug design. dailyfinland.fioncodaily.com Computational tools can even predict which fragments of a protein are most likely to be functionally inhibitory, guiding experimental efforts. youtube.com Therefore, the study of a specific partial sequence like FBXO41 (284-297) represents a targeted strategy to dissect the molecular mechanisms of a larger, more complex biological system.

Properties

sequence

LESLLKAAGGNLLI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

FBXO41 protein, partial (284-297)

Origin of Product

United States

Molecular Architecture and Domain Analysis of Fbxo41 Protein with Emphasis on the 284 297 Region

Primary Structure and Overall Organization of FBXO41

The human FBXO41 protein is a substantial molecule, reflecting its complex role in cellular regulation. The canonical sequence of the protein consists of 875 amino acids, with a calculated molecular mass of approximately 94,496 Daltons. genecards.orguniprot.org As a member of the FBXO class of F-box proteins, it is defined by the presence of an F-box motif and other protein-protein interaction domains that are not the more common Leucine-Rich Repeats or WD40 repeats found in other F-box subfamilies. genecards.orgnih.gov

PropertyDetailsSource
Full Name F-box only protein 41 uniprot.org
Gene Symbol FBXO41 uniprot.org
Aliases FBX41, KIAA1940 uniprot.org
Organism Homo sapiens (Human) uniprot.org
Length 875 amino acids genecards.orguniprot.org
Molecular Mass ~94.5 kDa genecards.org

Characterization of Known Functional Domains within FBXO41

The function of FBXO41 is dictated by its modular architecture, which includes several distinct domains that mediate its interactions and catalytic activity as part of the SCF complex.

The defining feature of all F-box proteins, including FBXO41, is the F-box motif, a protein-protein interaction domain of approximately 40 to 50 amino acids. genecards.orgnih.gov This motif is essential for the assembly of the SCF complex. nih.gov The F-box domain of FBXO41 directly binds to the S-phase kinase-associated protein 1 (SKP1), an adaptor protein within the complex. genecards.orgnih.govmaayanlab.cloud This interaction physically links FBXO41 to the larger SCF scaffold, which also includes Cullin-1 (CUL1). genecards.orgvu.nl By bridging SKP1 and a specific substrate, FBXO41 ensures that the E3 ligase machinery is correctly positioned to ubiquitinate the target protein. nih.gov

Beyond the F-box, substrate recognition is typically handled by other protein-protein interaction domains. F-box proteins are classified into three subfamilies based on these domains: FBXW proteins (containing WD40 repeats), FBXL proteins (containing Leucine-Rich Repeats, or LRRs), and FBXO proteins (containing other or no recognizable motifs). genecards.orgnih.govthno.org

While FBXO41 belongs to the FBXO class, certain isoforms possess domains with recognizable features, including Leucine-Rich Repeats (LRRs). uniprot.orgnih.gov LRRs are structural motifs composed of repeating sequences of 20-30 amino acids that are rich in the hydrophobic amino acid leucine. wikipedia.org These repeats fold into a characteristic horseshoe-shaped structure, creating a surface that is ideal for mediating protein-protein interactions. wikipedia.orgnih.gov The presence of LRR domains within specific FBXO41 isoforms suggests a mechanism for recognizing and binding to its ubiquitination targets. nih.gov

Database analysis has identified a conserved region within FBXO41 designated as the "Genomic Stability and Neuronal Morphogenesis Regulator" domain (IPR052283). uniprot.orguniprot.org This annotation aligns with extensive research highlighting the critical role of FBXO41 in the nervous system. Studies have shown that FBXO41 is a neuron-specific E3 ligase subunit that is vital for proper brain development and function. nih.gov It plays a key role in the migration of neurons in the cerebellum and the maturation of the hippocampus. nih.govnih.govnih.gov Loss of FBXO41 function leads to defects in synaptic transmission and is implicated in conditions like epileptic encephalopathies. nih.gov

Detailed Analysis of the (284-297) Region within FBXO41

Analysis of different FBXO41 protein isoforms provides insight into the location of the 284-297 region. In the human FBXO41 isoform X3 (Accession: XP_005264215.1), a conserved Leucine-Rich Repeat domain (LRR_AMN1) has been identified spanning amino acid positions 265 to 291. nih.gov Therefore, the specified partial sequence from 284 to 297 is located entirely within the C-terminal portion of this identified LRR domain. This placement strongly suggests that the fragment is part of a larger protein-protein interaction module responsible for substrate recognition.

Potential Inclusion of the (284-297) Region within the Centrosomal Targeting Region (CTR, amino acids 179-354)

Research has identified a specific Centrosomal Targeting Region (CTR) within the FBXO41 protein, spanning amino acids 179-354. nih.gov This region is experimentally confirmed to be responsible for localizing the protein to the centrosome, a critical organelle in cell division and migration. nih.gov Experiments using GFP-tagged deletion mutants of FBXO41 demonstrated that the removal of this 179-354 amino acid sequence resulted in the protein failing to localize at the centrosome, instead dispersing throughout the cytoplasm in both HEK293T cells and granule neurons. nih.gov

Predicted Secondary and Tertiary Structural Conformations of the Partial (284-297) Fragment

To visualize the structural conformation of the FBXO41 protein, including the 284-297 fragment, computational models such as those generated by AlphaFold are utilized. ebi.ac.uknih.gov The AlphaFold model for human FBXO41 (UniProt accession number Q8TF61) provides a highly confident prediction of its three-dimensional structure. uniprot.orgebi.ac.uk

Computational Modeling and Bioinformatics Approaches for Structural Prediction of FBXO41 (284-297)

The prediction of the three-dimensional structure of proteins and their fragments from an amino acid sequence is a cornerstone of modern structural bioinformatics. nih.gov For a short fragment like FBXO41 (284-297), its structure is determined in the context of the entire protein. State-of-the-art methods, particularly those using artificial intelligence and deep learning like AlphaFold, have revolutionized protein structure prediction. ebi.ac.uknih.gov

These methods operate by integrating several key informational components:

Multiple Sequence Alignments (MSAs): By comparing the sequence of FBXO41 with homologous proteins from different species, co-evolutionary information can be extracted. Residues that are in close contact in the 3D structure often show correlated mutations in MSAs.

Deep Learning Networks: Advanced neural networks are trained on vast datasets of known protein structures from the Protein Data Bank (PDB). nih.gov These networks learn the complex rules that govern how an amino acid sequence folds into a stable tertiary structure, including the prediction of inter-residue distances and angles. nih.gov

Confidence Metrics: The reliability of the prediction is assessed using metrics like the predicted Local Distance Difference Test (pLDDT) score. nih.gov The AlphaFold model for FBXO41 shows a high pLDDT score for the 179-354 region, indicating a high degree of confidence in the predicted coordinates and conformation of the CTR, including the 284-297 alpha-helical segment.

For the FBXO41 (284-297) fragment specifically, its predicted alpha-helical structure is a direct output of these sophisticated computational pipelines. The model provides precise atomic coordinates, allowing for detailed analysis of its potential role in the protein's function.

Biochemical and Molecular Functions of Fbxo41 Protein

Role as a Substrate-Recognition Component of the SCF E3 Ubiquitin Ligase Complex

FBXO41, also known as F-Box Protein 41, is a crucial member of the F-box protein family. genecards.org These proteins are characterized by a conserved F-box motif of approximately 40 amino acids, which enables them to be a component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. genecards.orgnih.gov This complex plays a pivotal role in the ubiquitin-proteasome system, which is responsible for the degradation of a vast number of cellular proteins, thereby regulating numerous cellular processes. nih.govbohrium.com

The SCF complex is a multi-subunit E3 ubiquitin ligase, and its specificity is determined by the F-box protein, which acts as the substrate recognition subunit. nih.govyoutube.com FBXO41, through its F-box domain, binds to SKP1, which in turn is linked to the CUL1 scaffold protein. nih.govnih.gov This interaction incorporates FBXO41 into the SCF complex, positioning it to present specific target proteins for ubiquitination. nih.gov The RING domain protein RBX1 is also a key component, recruiting the E2 ubiquitin-conjugating enzyme to the complex. youtube.com

The significance of FBXO41's role as a substrate-recognition component is highlighted by its involvement in targeting oncoproteins and other key regulatory proteins for degradation. nih.govnih.gov By mediating the ubiquitination of these substrates, the SCF-FBXO41 complex acts as a tumor suppressor and a regulator of critical cellular events such as cell cycle progression, DNA damage response, and apoptosis. bohrium.comnih.gov

Mechanisms of Ubiquitin Transfer and Proteasomal Degradation Facilitated by FBXO41

The process of ubiquitin transfer facilitated by the SCF-FBXO41 complex follows a well-defined enzymatic cascade. nih.gov Initially, ubiquitin is activated by an E1 activating enzyme, then transferred to an E2 conjugating enzyme. nih.govyoutube.com The SCF-FBXO41 complex, acting as an E3 ligase, then recruits the charged E2 enzyme. youtube.comyoutube.com

Once a specific substrate is bound by FBXO41, the E3 complex facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. nih.gov This process is often repeated to form a polyubiquitin (B1169507) chain, which serves as a signal for the proteasome to recognize and degrade the tagged protein. nih.gov

The degradation of the substrate by the proteasome is an irreversible process that effectively removes the protein from the cellular environment. nih.gov This targeted degradation is crucial for the unidirectional progression of cellular processes like the cell cycle. nih.gov The efficiency and specificity of this process are highly dependent on the precise recognition of the substrate by FBXO41. nih.gov

Identification and Validation of Specific Substrates of SCF-FBXO41

Several key proteins have been identified and validated as substrates of the SCF-FBXO41 complex, underscoring its role as a critical cellular regulator. These substrates are often involved in oncogenesis and cell cycle control. nih.govnih.gov

Table 1: Validated Substrates of the SCF-FBXO41 Complex

SubstrateFunctionCellular Process
Cyclin D1Cell cycle regulatorPromotes G1/S phase transition
TRF1/PIN2Telomere binding proteinTelomere length regulation
p53Tumor suppressorDNA damage response, apoptosis
FXR1RNA-binding proteinmRNA stability and translation
Mcl-1Anti-apoptotic proteinApoptosis regulation
ICAM-1Adhesion moleculeCell-cell adhesion, inflammation
PPARγNuclear receptorMetabolism, cell differentiation
SKP2F-box proteinOncogene, cell cycle progression

The identification of these substrates has been crucial in defining FBXO41 as a tumor suppressor. nih.govnih.gov For instance, by promoting the degradation of the oncoprotein Cyclin D1, FBXO41 helps to regulate cell cycle progression and prevent uncontrolled cell proliferation. bohrium.comnih.gov Similarly, the degradation of the anti-apoptotic protein Mcl-1 by SCF-FBXO41 can sensitize cancer cells to chemotherapy. nih.gov

Substrate Recognition Mechanisms Involving FBXO41 Domains

The specificity of substrate recognition by F-box proteins is a key aspect of the ubiquitin-proteasome system's regulatory power. nih.gov F-box proteins are classified into three subfamilies based on their substrate-binding domains: FBXW proteins with WD40 repeats, FBXL proteins with leucine-rich repeats, and FBXO proteins, like FBXO41, which have other types of protein-protein interaction domains or no recognizable motifs. nih.govfrontiersin.org

In many cases, substrate recognition by F-box proteins is dependent on post-translational modifications of the substrate, most commonly phosphorylation. nih.gov This phosphorylation event creates a specific binding site, or "phosphodegron," that is recognized by the F-box protein. nih.gov For some F-box proteins, cofactor proteins are required to facilitate this interaction. nih.gov For example, FBXO4 has been shown to utilize the chaperone αB-crystallin as a cofactor for recognizing phosphorylated substrates. nih.govusbio.net

While the precise domains of FBXO41 responsible for binding each of its specific substrates are still under investigation, it is known to possess an F-box domain for interaction with SKP1 and other domains that mediate substrate interaction. genecards.orguniprot.org The diversity in the substrate-binding domains among F-box proteins allows the SCF complex to target a wide array of proteins for degradation. nih.govfrontiersin.org

Potential Contributions of the (284-297) Region to Substrate Specificity or Binding Affinity

The specific region of FBXO41 from amino acid 284 to 297 is of particular interest. While detailed functional studies on this exact peptide are limited in the available literature, its location within the protein sequence suggests a potential role in substrate interaction. According to the National Center for Biotechnology Information (NCBI), one of the predicted conserved domains in an isoform of FBXO41 (isoform X3) includes a Leucine-Rich Repeat (LRR) domain located from amino acid 265 to 291. nih.gov

Compound Names

Cellular and Physiological Roles of Fbxo41 Protein

Neuron-Specific Expression and Distribution of FBXO41 in the Central Nervous System (CNS)

FBXO41 exhibits a distinct expression pattern, being primarily localized to the central nervous system. nih.gov Its presence is crucial for various neuronal processes, and its distribution is observed across several key brain regions.

Expression Profiles in Specific Brain Regions (Cortex, Hippocampus, Cerebellum, Spinal Cord)

Research has consistently demonstrated the expression of FBXO41 in critical areas of the CNS. Immunoblotting of murine tissue lysates has confirmed the presence of FBXO41 in the cortex, hippocampus, cerebellum, and spinal cord. nih.gov This neuron-specific expression is further corroborated at the mRNA level. nih.gov In the hippocampus, FBXO41 expression has been shown to increase over time during development. nih.gov The Human Protein Atlas also indicates expression in the spinal cord's white matter. proteinatlas.org

Brain RegionExpression StatusSource
CortexExpressed nih.gov
HippocampusExpressed (increases with development) nih.govnih.gov
CerebellumExpressed nih.gov
Spinal CordExpressed nih.govproteinatlas.org

Subcellular Localization and Dynamic Trafficking of FBXO41 (Cytosol, Synapse, Nucleus, Plasma Membrane, Centrosome)

The functional diversity of FBXO41 is reflected in its widespread subcellular localization within neurons. Studies have identified FBXO41 in the cytoplasm and have also shown its conspicuous accumulation at the centrosome, a critical organelle for cell division and microtubule organization. nih.gov Data from the Human Protein Atlas further supports its presence in the cytosol with high confidence, and also indicates localization in the nucleoplasm and plasma membrane, albeit with lower confidence scores. genecards.org While direct evidence for synaptic localization is less explicit, its role in synaptic function is well-documented. nih.govvu.nl

Subcellular LocationPresenceConfidence/Evidence
CytosolYesHigh confidence nih.govgenecards.org
CentrosomeYesConspicuous accumulation observed nih.gov
NucleoplasmYesLower confidence genecards.org
Plasma MembraneYesLower confidence genecards.org
SynapseImpliedFunctional role in synaptic transmission nih.govvu.nl

Role of the Centrosomal Targeting Region (179-354) and the (284-297) Segment in Localization

A specific region within the FBXO41 protein, spanning amino acids 179-354, has been identified as the centrosomal targeting region (CTR). nih.gov Deletion of this region results in the failure of FBXO41 to localize to the centrosome, causing it to be dispersed throughout the cytoplasm. nih.gov This highlights the critical role of the CTR in directing FBXO41 to this specific organelle. While the broader 179-354 region is confirmed to be essential for centrosomal localization, the specific functional contribution of the 284-297 amino acid segment within this larger domain has not been explicitly detailed in the currently available research. Further investigation is required to elucidate the precise role of this partial sequence in the protein's trafficking and localization.

Regulation of Neuronal Development and Function

FBXO41 plays a pivotal role in orchestrating key aspects of neuronal development and mature neuronal function. Its absence leads to significant defects in neuronal migration and synaptic communication.

Promotion of Neuronal Migration, Particularly in the Cerebellum and Hippocampus

A crucial function of FBXO41 is its involvement in neuronal migration, a fundamental process for the proper formation of brain structures. The cytoplasmic localization of FBXO41 is particularly important for this process. nih.gov Studies have shown that the loss of FBXO41 leads to delayed neuronal migration of granule neurons in the developing cerebellum. nih.govnih.govumn.edu This impairment in migration is a critical factor contributing to the ataxia-like phenotype observed in mice lacking the FBXO41 gene. nih.govnih.govumn.edu Similarly, in the hippocampus, the absence of FBXO41 results in delayed neuronal migration from the hilus to the granule cell layer of the dentate gyrus. nih.govvu.nl

Brain RegionEffect of FBXO41 Loss on Neuronal MigrationSource
CerebellumDelayed migration of granule neurons nih.govnih.govumn.edu
HippocampusDelayed migration from the hilus to the granule cell layer nih.govvu.nl

Contribution to Synaptic Transmission and Plasticity

FBXO41 is integral to the proper functioning of synapses, the junctions where nerve cells communicate. The loss of FBXO41 leads to defects in synaptic transmission. nih.govamsterdamumc.nl In excitatory neurons, its absence results in a lower probability of synaptic vesicle release. nih.govvu.nl The impact is even more pronounced in inhibitory neurons, where a lack of FBXO41 leads to reduced expression of synaptophysin (a synaptic vesicle protein), a smaller readily releasable pool of vesicles, and decreased charge transfer during repetitive stimulation. nih.govvu.nl

While a direct, mechanistic link to synaptic plasticity is still under investigation, the role of protein degradation, a process mediated by E3 ligases like FBXO41, is known to be crucial for long-term synaptic plasticity. nih.govembopress.org The proper balance of protein synthesis and degradation is essential for the modifications to synaptic strength that underlie learning and memory. embopress.org Given FBXO41's role as a neuron-specific E3 ligase, it is a strong candidate for regulating the protein landscape at the synapse to enable plastic changes.

Involvement in Neuron Maturation and Dentate Gyrus Development

Beyond the hippocampus, the deletion of the Fbxo41 gene in mice leads to an ataxia-like phenotype, characterized by impaired motor coordination. nih.gov This is associated with delayed migration of granule neurons in the cerebellum during development and subsequent deformities and degeneration in the mature cerebellum. nih.gov The neuron-specific expression of FBXO41 is confirmed by its presence in the cortex, hippocampus, cerebellum, and spinal cord, with levels increasing in cultured cerebellar granule neurons as they mature. nih.gov The Gene Ontology database also lists "neuron maturation" and "dentate gyrus development" as biological processes associated with FBXO41. uniprot.org

Table 1: Effects of FBXO41 Knockout on Neuronal Development

FeatureObservation in FBXO41 Knockout (KO) ModelsReferences
Dentate Gyrus (DG) Size Smaller overall size. nih.govvu.nlresearchgate.net
Neuronal Population in DG Fewer radial-glial-like cells and immature neurons. nih.govvu.nl
Neuronal Migration Delayed migration of neurons to the granule cell layer. nih.govnih.gov
Synaptic Transmission Less efficient; lower release probability in excitatory neurons. nih.govamsterdamumc.nlvu.nl
Network Activity in DG Delayed increase in activity and synchronicity postnatally. nih.govvu.nl
Cerebellar Development Delayed granule neuron migration and mature cerebellum degeneration. nih.gov

Modulation of Cilia Dynamics

FBXO41 is a key regulator of primary cilia, the antenna-like organelles crucial for sensory perception and signaling in many cell types.

Regulation of Primary Cilia Disassembly in Mitotic and Post-Mitotic Cells

FBXO41 directly influences the structural dynamics of primary cilia. It localizes to the centrosomes, the microtubule-organizing centers from which primary cilia extend. vu.nl The accumulation of FBXO41 at the centrosome actively promotes the disassembly of the primary cilium. vu.nldntb.gov.ua This process of ciliary loss is essential for events like cell cycle progression, where the centrioles must be freed to form the mitotic spindle. frontiersin.org

The mechanism of FBXO41-dependent cilia disassembly shows important distinctions between different cell states. In both mitotic (dividing) and post-mitotic (non-dividing) cells, the process requires rearrangements of the actin cytoskeleton. dntb.gov.ua However, the activation of Aurora A kinase, a key enzyme in cilia disassembly, is required for the process only in mitotic cells, not in post-mitotic cells like neurons. vu.nldntb.gov.ua This highlights that distinct molecular pathways control cilia size in dividing versus non-dividing cells. dntb.gov.ua Interestingly, cilia disassembly in neurons can also be triggered by other factors, such as phorbol (B1677699) esters, even in the absence of FBXO41, indicating that FBXO41 is a sufficient but not essential component for this process in neurons. vu.nldntb.gov.ua

Mechanistic Interplay between FBXO41 and Cilia-Related Signaling Pathways

By regulating the structure of primary cilia, FBXO41 inherently influences the numerous signaling pathways that are transduced through this organelle. vu.nldntb.gov.ua The most well-documented of these is the Sonic Hedgehog (SHH) signaling pathway, which is affected by FBXO41-mediated cilia disassembly. vu.nldntb.gov.ua Primary cilia serve as critical hubs for a vast array of signaling cascades, including Wnt, Notch, and G protein-coupled receptor (GPCR) pathways, which are fundamental during embryonic development and tissue homeostasis. frontiersin.orgfrontiersin.org

FBXO41 functions as a substrate-recognition component of a SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. vu.nl The ubiquitin-proteasome system, to which SCF complexes belong, is a master regulator of ciliary signaling, controlling the levels and trafficking of key signaling proteins within the cilium. vu.nlfrontiersin.org There is also significant crosstalk between ciliary signaling and other cellular processes. For instance, the SHH pathway, which is modulated by FBXO41, can in turn stimulate autophagy, linking ciliary dynamics to cellular degradation pathways. frontiersin.org

Broader Cellular Processes

Beyond its specific roles in neurogenesis and cilia regulation, FBXO41 participates in more universal cellular processes, including programmed cell death and cell cycle control.

Role in Autophagy and Autophagic Cell Death

FBXO41 has emerged as a significant player in autophagy, a cellular process for degrading and recycling cellular components. youtube.com Crucially, FBXO41 can act as a tumor suppressor by inducing a specific form of programmed cell death known as autophagic cell death, which is distinct from apoptosis. nih.govnih.govuni.lu This function is particularly relevant in the context of cancer, where FBXO41 can suppress cancer cell proliferation and tumor growth. nih.govuni.lu

The mechanism involves a newly identified FBXO41-SKP2-p21 axis. nih.gov FBXO41 facilitates the proteasomal degradation of SKP2, an oncogenic F-box protein. nih.govuni.lu The degradation of SKP2 leads to the post-translational stabilization and accumulation of the cell cycle checkpoint protein p21. nih.govuni.lu Subsequently, FBXO41 and the accumulated p21 cooperate to disrupt the inhibitory complex formed between the anti-apoptotic protein BCL2 and the autophagy-initiating factor Beclin1. nih.govuni.lu This releases Beclin1, triggering the onset of autophagy and leading to cell death. nih.govuni.lu Furthermore, studies have shown that FBXO41 is essential for the autophagic cell death induced by the anti-cancer drug arsenic trioxide (ATO). nih.gov This highlights its potential in overcoming resistance to apoptosis in cancer cells. nih.gov

Table 2: Mechanistic Steps in FBXO41-Induced Autophagic Cell Death

StepMolecular EventKey Proteins InvolvedOutcomeReferences
1 Degradation of OncogeneFBXO41 targets SKP2 for proteasomal degradation.SKP2, FBXO41SKP2 levels decrease.
2 Accumulation of Checkpoint ProteinDecreased SKP2 leads to stabilization of p21.p21, SKP2p21 levels increase.
3 Disruption of Inhibitory ComplexFBXO41 and p21 disrupt the BCL2-Beclin1 complex.FBXO41, p21, BCL2, Beclin1Beclin1 is released.
4 Initiation of AutophagyReleased Beclin1 initiates the autophagic process.Beclin1Autophagic cell death is induced.

Potential Linkages to Cell Cycle Regulation and Apoptosis

The function of FBXO41 is intricately linked to cell cycle regulation, primarily through its control over the SKP2-p21 axis. nih.gov As a critical cell cycle checkpoint inhibitor, p21's accumulation following FBXO41 activity directly impacts cell cycle progression. nih.govuni.lu F-box proteins are well-established as key regulators of the cell cycle and apoptosis, as they target a multitude of regulatory proteins for degradation. nih.govthno.org

While FBXO41's primary role in cell death appears to be the induction of autophagy, this process is closely intertwined with apoptosis. nih.gov The two pathways share common regulatory components, and a balance between them is essential for tissue homeostasis. nih.gov The disruption of the BCL2-Beclin1 complex by FBXO41 provides a direct molecular link between the two processes, as BCL2 is a canonical anti-apoptotic protein. nih.gov By modulating the availability of Beclin1, FBXO41 can tip the cellular balance towards autophagic cell death, a pathway that can function independently of apoptosis. nih.gov This suggests that FBXO41 acts at a critical node connecting cell cycle control with cellular life-and-death decisions.

Interactions and Complex Formation Involving Fbxo41 Protein

Core Interactions within the SCF E3 Ubiquitin Ligase Complex (SKP1, CUL1)

The canonical SCF complex is a multi-protein assembly comprising three core subunits: S-phase kinase-associated protein 1 (SKP1), Cullin-1 (CUL1), and a variable F-box protein, which in this context is FBXO41. wikipedia.orgnih.govresearchgate.net FBXO41 directly interacts with the adaptor protein SKP1 and the scaffold protein CUL1. vu.nluniprot.org This interaction is mediated by the F-box motif, a conserved domain of approximately 40 amino acids that characterizes F-box proteins. genecards.orgnih.govmaayanlab.cloud

The interaction between FBXO41, SKP1, and CUL1 is essential for the assembly of a functional E3 ubiquitin ligase. nih.gov CUL1 acts as a scaffold, bringing together SKP1 (bound to FBXO41) and a RING-box protein (like RBX1), which recruits the E2 ubiquitin-conjugating enzyme. wikipedia.orgyoutube.com This architecture facilitates the transfer of ubiquitin to substrates recognized by FBXO41. youtube.com Cryo-electron microscopy studies have revealed that the CRL1FBXO4 complex can form a homodimer, with FBXO4 forming a domain-swapped dimer that provides the basis for this dimerization. nih.gov This dimerization is thought to be important for the efficient turnover of its target proteins. nih.gov

Identification of Other Interacting Proteins

Beyond the core SCF complex, FBXO41 interacts with a range of other proteins, influencing various cellular processes. These interactions are often transient and subject to specific cellular contexts and post-translational modifications.

Research has identified several key interacting partners of FBXO41, implicating it in diverse signaling pathways:

Disrupted in Schizophrenia 1 (DISC1): FBXO41 has been shown to interact with DISC1, a protein implicated in the development of major mental illnesses. maayanlab.cloud This interaction suggests a potential role for FBXO41 in the regulation of neuronal processes and the pathogenesis of psychiatric disorders.

Synaptic GTPase Activating Protein (SYNGAP1): While a direct interaction between FBXO41 and SYNGAP1 is not definitively established in the provided results, both proteins are highly expressed in the brain and play critical roles in synaptic function and neurodevelopmental disorders. nih.govnih.govnih.gov Given that mutations in SYNGAP1 lead to a neurodevelopmental disorder with features overlapping those seen in Fbxo41 knockout mice, a functional link or indirect interaction is plausible. nih.govnih.gov

Serine/threonine-protein phosphatase 5 (PPP5C): PPP5C is a phosphatase involved in various cellular processes, including signal transduction and stress responses. uniprot.orgwikipedia.org While a direct physical interaction with FBXO41 is not explicitly detailed, their functional pathways may intersect, particularly in the regulation of neuronal function and protein dephosphorylation events that could influence FBXO41-mediated ubiquitination. uniprot.orgnih.gov

The interactions of FBXO41 have significant functional consequences across multiple cellular pathways:

Neuronal Development and Function: FBXO41 is crucial for neuronal migration in the cerebellum and for the maturation of hippocampal networks. nih.govvu.nlnih.gov Its deficiency leads to defects in synaptic transmission in both excitatory and inhibitory neurons. nih.govnih.gov These functions are likely mediated through the ubiquitination and degradation of specific neuronal substrates.

Cell Cycle Control: FBXO41 is involved in cell cycle regulation. For instance, the related F-box protein Fbxo4 targets cyclin D1 for degradation, a key step in controlling cell cycle progression. nih.gov

Tumor Suppression: FBXO41 can act as a tumor suppressor by inducing autophagic cell death through the degradation of the oncoprotein SKP2. nih.govnih.gov Other F-box proteins also play roles in either promoting or inhibiting tumor growth depending on the cellular context. researchgate.net

DNA Damage Response: Some SCF complexes are involved in the DNA damage response by ubiquitinating proteins involved in DNA repair pathways. nih.gov

Investigation of the (284-297) Region as a Potential Interaction Interface

The specific region of amino acids 284-297 within the FBXO41 protein could potentially serve as an interaction interface, although direct experimental evidence for this specific fragment is not available in the provided search results. The investigation of such a region would involve mapping protein interaction domains and employing specific experimental strategies.

Identifying interaction hotspots within FBXO41 is crucial for understanding its substrate specificity and regulatory mechanisms. F-box proteins often contain protein-protein interaction modules in addition to the F-box motif. nih.govmaayanlab.cloudproteinatlas.org These can include leucine-rich repeats or WD40 domains in other F-box protein families, while FBXO proteins like FBXO41 may have other, less characterized motifs. nih.govmaayanlab.cloud The region from amino acid 347 to 557 is noted as a transcriptional regulator ICP4 domain. nih.gov

Computational and experimental methods can be used to predict and validate interaction surfaces. Structural analysis of FBXO41 in complex with its binding partners can reveal the precise amino acid residues that form the interaction interface.

To determine if the 284-297 region of FBXO41 is a binding interface, several experimental strategies can be employed:

Yeast Two-Hybrid (Y2H) Screening: A fragment of FBXO41 containing the 284-297 region could be used as "bait" to screen a cDNA library for interacting "prey" proteins. nih.gov

Affinity Purification-Mass Spectrometry (AP-MS): A tagged version of the FBXO41 (284-297) fragment can be expressed in cells, and its binding partners can be purified and identified by mass spectrometry. nih.govresearchgate.net This is a powerful technique for identifying both stable and transient interactions. researchgate.net

Co-immunoprecipitation (Co-IP): If a potential binding partner is known or suspected, Co-IP can be used to verify the interaction. nih.govstackexchange.com An antibody against the FBXO41 fragment or its tag would be used to pull down the protein and any associated partners. stackexchange.com

Protein Microarrays: A microarray containing a large number of purified proteins can be probed with the labeled FBXO41 (284-297) fragment to identify direct binding partners. nih.gov

Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity and kinetics between the FBXO41 fragment and a potential interacting protein in real-time. wikipedia.orgresearchgate.net

Proximity-Dependent Biotinylation (BioID): This method identifies proteins in close proximity to the bait protein (the FBXO41 fragment) in living cells by tagging them with biotin (B1667282). researchgate.netstackexchange.com

These experimental approaches, often used in combination, can provide a comprehensive picture of the interaction partners of the specific FBXO41 (284-297) region and its potential role as a functional interface. nih.govwikipedia.org

Regulation of Fbxo41 Protein Activity and Stability

Post-Translational Modifications (PTMs) of FBXO41

Post-translational modifications are crucial for regulating the function of many proteins, and FBXO41 is no exception. These modifications can alter the protein's conformation, localization, stability, and interaction with other proteins, thereby fine-tuning its activity as a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. uniprot.orggenecards.org

FBXO41 is a known phosphoprotein, with several phosphorylation sites identified through high-throughput mass spectrometry analyses. uniprot.orgnih.gov As a member of the F-box protein family, FBXO41 is a key component of the SCF ubiquitin protein ligase complex, which plays a role in phosphorylation-dependent ubiquitination. genecards.org While the general role of phosphorylation in guiding SCF complex activity is well-established, the specific functional consequences of phosphorylation on FBXO41 itself are still an active area of investigation.

Data from comprehensive databases like PhosphoSitePlus® and UniProt indicate the presence of multiple phosphoserine and phosphothreonine residues on the FBXO41 protein. uniprot.orgnih.govnih.gov For instance, specific phosphorylation events have been documented at positions such as threonine 479 and serine 762. uniprot.org The precise impact of these specific phosphorylation events on FBXO41's ability to recognize substrates or assemble into the SCF complex has not yet been fully elucidated in the scientific literature. Generally, phosphorylation can modulate the affinity of F-box proteins for their substrates, either enhancing or inhibiting their binding, and thereby controlling the rate of substrate ubiquitination and subsequent degradation.

Table 1: Documented Phosphorylation Sites on Human FBXO41 Protein
PositionAmino AcidSourceFunctional Consequence
479ThreonineUniProt, PRIDECurrently Undetermined
762SerineUniProtCurrently Undetermined

Beyond phosphorylation, other post-translational modifications have been identified on FBXO41. Notably, UniProt lists methylation as a potential modification of FBXO41, although specific sites of methylation and the enzymes responsible are not yet characterized. uniprot.org Protein methylation is a significant PTM that can influence protein stability and interactions. uniprot.org

In addition to potential methylation, glycosylation of FBXO41 has also been reported. genecards.org GeneCards and UniProt databases indicate at least one glycosylation site on the protein. uniprot.orggenecards.org Glycosylation can affect protein folding, stability, and trafficking. In the context of the SCF complex, glycosylation of the SKP1 component has been shown to influence its conformation and binding to F-box proteins, suggesting that glycosylation of FBXO41 could similarly modulate its function within the complex.

The specific amino acid sequence from position 284 to 297 of the FBXO41 protein is part of a larger structural domain. Depending on the protein isoform, this region is located within a domain identified as either SMC_prok_B (Structural Maintenance of Chromosomes) or a Leucine-Rich Repeat (LRR) domain like LRR_AMN1. nih.govnih.gov In eukaryotes, SMC domains are core components of complexes essential for chromosome organization and segregation. youtube.com LRR domains are versatile protein-protein interaction motifs found in many F-box proteins, where they are often responsible for substrate recognition.

Transcriptional and Translational Regulation of FBXO41 Expression

The expression of the FBXO41 gene is controlled at the transcriptional level by a host of transcription factors that bind to its promoter and enhancer regions. Analysis of the FBXO41 gene's regulatory elements has identified binding sites for a multitude of transcription factors, indicating a complex regulatory network that governs its expression in different tissues and cellular contexts.

Among the transcription factors predicted to regulate FBXO41 expression are proteins involved in cell cycle control, development, and stress responses. genecards.org This intricate transcriptional control ensures that FBXO41 protein is synthesized when and where it is needed to carry out its specific functions, from neuronal development to cancer suppression. mpg.denih.gov

Table 2: Selected Transcription Factors with Predicted Binding Sites in the FBXO41 Gene Promoter
Transcription FactorPotential Associated Function
MYCCell cycle progression, proliferation
SP1Basal transcription, housekeeping gene expression
CTCFChromatin organization, transcriptional regulation
E2F1Cell cycle regulation, S-phase entry
P53Tumor suppression, DNA damage response
POLR2ARNA polymerase II, general transcription
BRCA1DNA repair, tumor suppression

Translational regulation, which controls the rate of protein synthesis from mRNA, also likely plays a role in determining the final levels of FBXO41 protein. However, specific mechanisms of translational control for FBXO41 have not been extensively detailed in the current literature.

Feedback Loops and Regulatory Mechanisms Governing FBXO41 Activity within Ubiquitin Pathways

FBXO41's activity is integrated into the cellular regulatory network through feedback loops, most notably involving the oncogenic F-box protein SKP2 (S-phase kinase-associated protein 2). Research has uncovered a novel regulatory axis involving FBXO41, SKP2, and the cell cycle inhibitor p21. uniprot.orgnih.gov

In this mechanism, FBXO41 acts as a tumor suppressor by promoting the proteasomal degradation of SKP2. uniprot.org The degradation of SKP2 leads to an increase in the protein levels of its substrate, p21. uniprot.org Elevated p21 can then induce autophagic cell death in cancer cells. This establishes an FBXO41-SKP2-p21 axis that functions as a regulatory circuit to control cell proliferation and survival. uniprot.org

This pathway can be viewed as a feed-forward mechanism where FBXO41 initiates a cascade that ultimately leads to the stabilization of a key cell cycle inhibitor. There may also be feedback regulation where the cellular state influenced by p21 could, in turn, affect the expression or activity of FBXO41, though this has yet to be fully explored. The interplay between different F-box proteins, such as FBXO41 and SKP2 competing for components of the SCF complex or regulating each other's stability, represents a critical layer of control within the ubiquitin-proteasome system.

Advanced Methodologies for Studying Fbxo41 Protein and Its Partial Forms

Molecular Cloning and Recombinant Protein Expression Strategies for FBXO41 (284-297)

The production of the 14-amino acid peptide fragment FBXO41 (284-297) for in-depth study requires specialized strategies that can efficiently synthesize and purify this small molecule.

Cell-Free Expression Systems for Protein Synthesis

Cell-free protein synthesis (CFPS) offers a powerful and rapid method for producing small peptides like FBXO41 (284-297). Unlike traditional in-vivo expression systems that rely on living cells, CFPS utilizes cellular machinery—such as ribosomes, enzymes, and co-factors extracted from cells—in a controlled in-vitro environment. This system is particularly advantageous for short peptides as it bypasses the potential for proteolytic degradation within a cellular environment and avoids the cytotoxicity sometimes associated with peptide overexpression.

The process begins with a linear DNA template encoding the 284-297 amino acid sequence, which can be generated via PCR or purchased as a synthetic gene block. This template is added to the cell-free reaction mixture, which contains all the necessary components for transcription and translation. The reaction proceeds for a few hours, yielding the desired peptide. This method allows for high-throughput screening of peptide variants and the straightforward incorporation of unnatural or labeled amino acids for specific experimental applications.

Considerations for Tagging and Purification of Partial Peptides

Effective purification of the synthesized FBXO41 (284-297) peptide is essential for the accuracy and reliability of subsequent structural and functional assays. Given the small size of the peptide, a purification strategy must be carefully designed. Affinity tags are commonly appended to the peptide sequence to facilitate its separation from the complex components of the synthesis reaction.

Commonly used tags include the polyhistidine (His-tag) or the Strep-tag II. A His-tagged FBXO41 (284-297) peptide can be selectively captured on a nickel-nitrilotriacetic acid (Ni-NTA) resin, while other proteins and components are washed away. The purified peptide is then eluted using an imidazole (B134444) gradient. For applications requiring a tag-free peptide, a protease cleavage site (e.g., for TEV or Thrombin protease) can be engineered between the tag and the peptide sequence, allowing for tag removal after initial purification.

Subsequent purification steps, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are often necessary to achieve the high degree of purity (>95%) required for biophysical assays. wur.nl The purity and concentration of the final peptide product are verified using techniques like mass spectrometry and amino acid analysis.

Table 1: Illustrative Purification Scheme for FBXO41 (284-297)-His-tag This table presents hypothetical data for illustrative purposes.

Purification StepTotal Protein (mg)Peptide Yield (mg)Purity (%)
Cell-Free Synthesis Lysate1505.0<5
Ni-NTA Affinity Chromatography104.2~85
Tag Cleavage & Removal4.23.1~90
RP-HPLC3.12.5>98

Structural Biology Techniques for Characterizing FBXO41 (284-297)

Determining the three-dimensional structure of the FBXO41 (284-297) fragment, both in isolation and within its native complex, is key to understanding its function at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for determining the high-resolution structure of small, soluble peptides like FBXO41 (284-297). Unlike crystallography, NMR analysis is performed in solution, which can better mimic the physiological environment. By incorporating stable isotopes (¹³C and ¹⁵N) into the peptide during cell-free synthesis, a series of multidimensional NMR experiments can be performed.

These experiments, such as COSY, TOCSY, and NOESY, allow for the assignment of all proton, carbon, and nitrogen signals and the measurement of through-bond and through-space correlations between atoms. Nuclear Overhauser effect (NOE) data, which identify protons that are close in space (<5 Å), are particularly crucial for calculating a set of 3D structures consistent with the experimental data. This approach not only provides the structure of the isolated peptide but can also be used in titration experiments to map the binding interface with a target protein by monitoring chemical shift perturbations upon complex formation. core.ac.uk

Table 2: Hypothetical NMR Structural Statistics for FBXO41 (284-297) This table presents hypothetical data for illustrative purposes.

ParameterValue
Number of Distance Restraints (NOEs)152
Number of Dihedral Angle Restraints22
RMSD for Backbone Atoms (Å)0.45 ± 0.08
RMSD for All Heavy Atoms (Å)0.98 ± 0.12
Ramachandran Plot (Most Favored Regions)92.5%

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Contextual Structure within Larger Complexes

While NMR is well-suited for the isolated peptide, understanding the structure of the 284-297 region in the context of the full SCF-FBXO41 E3 ligase complex requires different approaches. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the structure of large macromolecular assemblies.

For X-ray crystallography, the entire SCF-FBXO41 complex would need to be expressed, purified, and induced to form a well-ordered crystal. bio-rad.com The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the protein structure is built.

Alternatively, cryo-EM can determine the structure of the complex in a vitrified, near-native state. This technique is particularly useful for proteins and complexes that are difficult to crystallize. Recent studies have successfully used cryo-EM to solve the structure of CRL1-FBXO4 complexes, revealing the dimeric architecture and key interaction interfaces. Applying this to the FBXO41 complex could pinpoint the precise location and conformation of the 284-297 fragment and its interactions with other domains or substrates.

Biochemical and Biophysical Assays

To complement structural data, a suite of biochemical and biophysical assays is employed to quantify the binding interactions of the FBXO41 (284-297) peptide with its potential molecular partners, such as substrates or other components of the SCF complex. These assays provide crucial data on binding affinity, kinetics, and thermodynamics. reactionbiology.com

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating the FBXO41 (284-297) peptide into a solution containing a potential binding partner, ITC can determine the binding affinity (dissociation constant, K_d), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). wur.nlcam.ac.uk This thermodynamic profile provides deep insight into the forces driving the interaction.

Surface Plasmon Resonance (SPR) is another widely used label-free method for studying real-time biomolecular interactions. bio-rad.comcreativebiomart.net In a typical SPR experiment, the FBXO41 (284-297) peptide is immobilized on a sensor chip. A solution containing the potential interactor (analyte) is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. creativebiomart.net This allows for the precise measurement of association (k_on) and dissociation (k_off) rate constants, from which the dissociation constant (K_d) can be calculated. core.ac.ukphotonics.com

Other valuable techniques include fluorescence polarization (FP) , which can measure binding by detecting changes in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein, and co-immunoprecipitation from cell lysates, which can be used to validate interactions within a more biological context. acs.orgnih.gov

Table 3: Illustrative Biophysical Data for FBXO41 (284-297) Interaction with a Target Protein This table presents hypothetical data for illustrative purposes.

AssayParameterValue
SPR k_on (M⁻¹s⁻¹)1.5 x 10⁵
k_off (s⁻¹)3.2 x 10⁻³
K_d (µM)21.3
ITC K_d (µM)25.1
Stoichiometry (n)0.98
ΔH (kcal/mol)-8.7
-TΔS (kcal/mol)-2.4

Protein-Ligand Binding Assays for the (284-297) Fragment

Protein-ligand binding assays are fundamental procedures used to determine if and how a specific molecule (ligand) interacts with a protein of interest. wikipedia.org These assays can be qualitative (does it bind?) or quantitative (how strongly does it bind?). For a specific fragment like FBXO41 (284-297), these assays are the first step in identifying potential binding partners, be they small molecules, peptides, or other proteins.

The core principle involves labeling one of the binding partners to detect the formation of a protein-ligand complex. bmglabtech.com Common techniques include Enzyme-Linked Immunosorbent Assays (ELISA), where an antibody is used to detect the complex, and fluorescence-based assays, which offer high sensitivity. bmglabtech.com In a typical setup, the immobilized protein fragment is exposed to a library of potential ligands. Subsequent washing steps remove non-binders, and a detection method quantifies the remaining bound ligands. While these methods are ideal for screening and characterization, specific ligands that interact exclusively with the 284-297 region of FBXO41 have not been documented in publicly available research.

Table 1: Overview of Common Protein-Ligand Binding Assay Techniques

Assay TypePrincipleAdvantagesCommon Applications
ELISA An enzyme-conjugated antibody binds to the protein-ligand complex, producing a colorimetric or chemiluminescent signal.High throughput, well-established, versatile.Screening compound libraries, detecting protein-protein interactions.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein, which alters the polarization of emitted light. wikipedia.orgHomogeneous ("mix-and-measure"), requires only one labeled component, good for high-throughput screening. wikipedia.orgStudying interactions in real-time, screening for inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two light-sensitive molecules (donor and acceptor) when in close proximity, indicating a binding event. labome.comProvides distance information, highly sensitive to binding events.Analyzing protein-protein interactions, studying conformational changes.
Radioligand Binding Assay Uses a radioactively labeled ligand (e.g., with ³H or ¹²⁵I) to quantify binding to a receptor or protein. labome.comHigh sensitivity and specificity, allows for precise quantification of binding sites.Characterizing receptor pharmacology, determining binding affinity.

Quantitative Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To move beyond simple binding detection to a full quantitative analysis, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide detailed kinetic and thermodynamic data, respectively.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. photonics.comaffiniteinstruments.com In an SPR experiment, a protein fragment like FBXO41 (284-297) is immobilized on a sensor chip. nih.gov A solution containing a potential binding partner (the analyte) is then flowed over the surface. youtube.com Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. affiniteinstruments.com This allows for the precise measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. springernature.com SPR is highly valuable for screening fragments and for detailed kinetic characterization of interactions. nih.govyoutube.com

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. creativebiolabs.net It directly measures the heat released or absorbed during a binding event. springernature.comnih.gov In an ITC experiment, a solution of a ligand is titrated into a sample cell containing the protein fragment. acs.org The resulting heat change is measured, allowing for the simultaneous determination of the binding affinity (K_a, the inverse of K_D), binding stoichiometry (n), and the change in enthalpy (ΔH). nih.gov From these values, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. acs.org ITC is particularly powerful for studying protein-peptide and other biomolecular interactions without the need for labeling. researchgate.net

Table 2: Comparison of SPR and ITC for Quantitative Interaction Studies

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Optical detection of mass change on a sensor surface. affiniteinstruments.comMeasurement of heat change upon binding in solution. springernature.com
Primary Data Association rate (k_on), Dissociation rate (k_off), Affinity (K_D). springernature.comAffinity (K_a), Enthalpy (ΔH), Stoichiometry (n). nih.gov
Labeling Label-free, but one molecule must be immobilized. nih.govLabel-free, both molecules are in solution. researchgate.net
Throughput High; suitable for screening hundreds of fragments. youtube.comLower; more suitable for detailed characterization of fewer interactions.
Information Provides kinetic information (rates of binding).Provides a complete thermodynamic profile (ΔH, ΔS, ΔG). acs.org
Sample Consumption Generally lower.Can be higher, especially for low-affinity interactions. nih.gov

Cell Biology and Imaging Techniques

Understanding a protein fragment's function requires observing its behavior within the cellular environment. Cell biology and imaging techniques are used to determine where the protein is located and to dissect the functional importance of specific regions like the 284-297 fragment.

Immunocytochemistry and Advanced Microscopy for Subcellular Localization

Immunocytochemistry (ICC) is a powerful technique used to visualize the location of a specific protein within a cell using antibodies. creativebiolabs.netabcam.com The general procedure involves several key steps: cells are cultured on coverslips, fixed to preserve their morphology, and then permeabilized to allow antibodies to enter the cell. echelon-inc.comaddgene.org A primary antibody that specifically recognizes the target protein (e.g., FBXO41) is applied, followed by a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody. abcam.comaddgene.org

Advanced microscopy, particularly confocal microscopy, is then used to acquire high-resolution images, eliminating out-of-focus light and allowing for the precise determination of the protein's subcellular distribution. researchgate.net Studies on the full-length FBXO41 protein have utilized these methods to show its accumulation at centrosomes. researchgate.net While no specific ICC studies have been published for the 284-297 fragment, one could theoretically design an antibody against this specific epitope to track its localization or observe how the deletion of this region affects the localization of the larger protein.

Table 3: Generalized Protocol for Immunocytochemistry (ICC)

StepDescriptionKey Reagents
1. Sample Preparation Cells are grown on sterile glass coverslips to the desired confluency. creativebiolabs.netPoly-L-lysine (optional, for adhesion), cell culture medium.
2. Fixation Cells are treated with a chemical fixative to preserve cell structure and lock proteins in place.4% Paraformaldehyde (PFA). abcam.com
3. Permeabilization The cell membrane is treated with a mild detergent to allow antibodies to access intracellular antigens.Triton X-100 or Saponin. echelon-inc.comrockland.com
4. Blocking A protein solution is used to block non-specific binding sites, reducing background signal.Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species. rockland.com
5. Primary Antibody Incubation The sample is incubated with a primary antibody specific to the target protein.Target-specific primary antibody.
6. Secondary Antibody Incubation The sample is incubated with a fluorescently-labeled secondary antibody that binds the primary antibody.Fluorophore-conjugated secondary antibody.
7. Counterstaining & Mounting (Optional) A fluorescent nuclear stain is applied. The coverslip is then mounted onto a microscope slide.DAPI (for nucleus), anti-fade mounting medium. addgene.org
8. Imaging The sample is visualized using an advanced fluorescence or confocal microscope.

Mutagenesis and Truncation Studies to Delineate Functional Roles of the (284-297) Region

Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to a DNA sequence. nih.gov This allows researchers to alter the corresponding amino acid sequence of a protein to study structure-function relationships. youtube.com To delineate the functional role of the FBXO41 (284-297) region, several mutagenesis strategies could be employed:

Point Mutations: Changing single amino acids within the 284-297 region to see if a specific residue is critical for a particular function, such as substrate binding or localization. youtube.com

Alanine (B10760859) Scanning: Systematically replacing each residue in the region with alanine to identify key residues involved in interactions.

Truncation/Deletion: Removing the entire 284-297 region from the full-length FBXO41 protein to observe the resulting functional deficit.

These engineered protein variants can then be expressed in cells and tested for changes in activity, localization, or protein-protein interactions. For example, research involving a larger truncation of FBXO41 (by deleting exon 4) resulted in a variant with altered neuronal function, demonstrating the power of this approach to link specific protein regions to biological outcomes. nih.gov Such studies are crucial for mapping the functional domains of a protein. youtube.comfrontiersin.org

Proteomic and Interactomic Approaches (e.g., BioID, Mass Spectrometry) to Identify Proximal Interactors

To understand a protein's function, it is essential to identify its interaction partners. Proteomic approaches, particularly those combining proximity-dependent labeling with mass spectrometry, are powerful tools for mapping protein interactomes in a cellular context. nih.gov

BioID (Proximity-Dependent Biotin (B1667282) Identification) is a technique used to identify proteins that are in close proximity to a "bait" protein of interest. nih.govyoutube.com The method involves fusing the bait protein—or a fragment like FBXO41 (284-297)—to a promiscuous biotin ligase enzyme (such as BioID2). nih.govcapes.gov.br When expressed in cells and supplied with biotin, this fusion protein biotinylates any nearby proteins within a small radius (~10-15 nm). youtube.com These biotin-tagged proteins can then be isolated using streptavidin affinity capture and subsequently identified by mass spectrometry (MS). ucsd.edu This technique is especially valuable for detecting weak or transient interactions that may be missed by other methods like co-immunoprecipitation. nih.govnih.gov

Mass Spectrometry (MS) is the analytical engine that identifies the proteins captured in a BioID experiment. springernature.comembopress.org After the captured proteins are digested into smaller peptides, they are analyzed by MS to determine their precise mass-to-charge ratio. This information is then used to search protein databases and identify the proteins that were interacting with or proximal to the original bait. researchgate.netnih.gov

Applying this to FBXO41, a BioID experiment using the full-length protein as bait would identify its complete interactome. Indeed, FBXO41 is known to be a component of the SCF E3 ubiquitin ligase complex, interacting with SKP1 and Cullin 1. nih.gov By using the specific (284-297) fragment as bait, researchers could precisely map which interactors bind to this particular region, thus assigning a specific function to this domain.

Table 4: Known Interactors of Full-Length FBXO41 Protein

Interacting ProteinFunction of InteractorContext of InteractionReference
SKP1 An adaptor protein in SCF E3 ubiquitin ligase complexes.Forms the core of the SCF complex with Cullin 1 and an F-box protein. nih.gov
Cullin 1 (CUL1) A scaffold protein that assembles the SCF E3 ubiquitin ligase complex.Forms the core of the SCF complex with SKP1 and an F-box protein. nih.gov
SKP2 An F-box protein that itself is a component of an SCF complex; an oncogene.FBXO41 promotes the proteasomal degradation of SKP2, leading to cancer cell death. springernature.com

Emerging Research Directions and Future Perspectives on Fbxo41 Protein

Mechanistic Insights into Neurological Phenotypes Associated with FBXO41 Dysregulation (e.g., Ataxia, Neurodegeneration, Synaptic Defects)

F-box only protein 41 (FBXO41) is increasingly recognized for its critical role in the central nervous system. As a neuron-specific F-box protein, it is a component of the SKP1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, which is vital for protein degradation and cellular regulation. nih.govresearchgate.netresearchgate.net Dysregulation of FBXO41 has been linked to a range of severe neurological phenotypes, prompting intensive research into its underlying molecular mechanisms.

Studies using mouse models have been instrumental in revealing the consequences of FBXO41 loss. Mice with a deletion of the Fbxo41 gene exhibit a severe ataxia-like phenotype, characterized by impaired motor coordination and balance. nih.govjneurosci.org This is accompanied by significant developmental defects in the cerebellum, including delayed migration of granule neurons and subsequent neurodegeneration. nih.govjneurosci.orgumn.edu These findings underscore the importance of FBXO41 in both the proper development and long-term maintenance of cerebellar architecture. nih.govjneurosci.org

At the cellular level, the absence of FBXO41 leads to defects in synaptic transmission. nih.gov Research on cultured neurons from Fbxo41 knockout mice has shown a reduced synaptic vesicle release probability in excitatory neurons and altered function in inhibitory neurons. nih.gov Specifically, inhibitory neurons displayed decreased expression of synaptophysin, a smaller readily releasable pool of synaptic vesicles, and reduced charge transfer during sustained activity. nih.gov These synaptic deficits likely contribute to the observed behavioral abnormalities and may be a factor in the early lethality seen in these mice, with only 20% surviving past the second postnatal week. researchgate.netnih.gov

Furthermore, FBXO41 has been implicated in the regulation of primary cilia, which act as crucial signaling hubs in neurons. nih.govijsr.net FBXO41 localizes to the centrosome, a key structure for cilia formation, and its accumulation can lead to the disassembly of primary cilia. nih.govvu.nl This disruption affects sonic hedgehog (SHH) signaling, a pathway essential for neuronal migration and brain development. nih.govijsr.net The connection between FBXO41, cilia function, and SHH signaling provides a potential mechanism for the neuronal migration defects observed in Fbxo41 knockout models. nih.gov

Interestingly, while FBXO41 is crucial for neuronal development and function, its loss in cultured neurons does not appear to cause overt neurodegeneration or morphological abnormalities on its own. nih.gov This suggests that the neurodegenerative phenotypes observed in vivo may arise from a combination of developmental and synaptic defects that accumulate over time.

Neurological PhenotypeKey Research FindingsMouse Model ObservationsCellular Mechanisms
Ataxia Deletion of Fbxo41 results in a severe ataxic gait. nih.govjneurosci.orgImpaired performance on motor coordination tests (ledge test, rotarod). jneurosci.orgDevelopmental defects and neurodegeneration in the cerebellum. nih.govjneurosci.org
Neurodegeneration Loss of FBXO41 leads to deformities and degeneration of the mature cerebellum. nih.govjneurosci.orgNeuronal migration defects in the developing cerebellum. nih.govjneurosci.orgDisruption of long-term integrity of the cerebellum. nih.gov
Synaptic Defects FBXO41 deficiency causes less efficient synaptic communication. nih.govReduced synaptic vesicle release probability in excitatory neurons. nih.govDecreased synaptophysin expression and smaller readily releasable pool in inhibitory neurons. nih.gov

Functional Dissection of the (284-297) Region's Contribution to Specific Biological Processes

While the broader functions of FBXO41 are becoming clearer, the specific roles of its distinct domains, including the partial sequence from amino acids 284-297, are still under investigation. This region is of particular interest as it may be involved in substrate recognition or protein-protein interactions that are key to FBXO41's diverse cellular activities.

The NCBI protein database indicates that the region spanning amino acids 265 to 291 contains a leucine-rich repeat (LRR) structural motif. nih.gov LRR domains are well-known for their involvement in protein-protein interactions. Therefore, the 284-297 region, falling within this LRR motif, could be critical for FBXO41 to bind to its specific targets, thereby facilitating their ubiquitination and subsequent degradation.

Given FBXO41's role in both neurological function and cancer, the 284-297 region could be a key determinant in its substrate specificity in these different contexts. For instance, this region might be essential for the interaction with proteins involved in cell cycle control in cancer cells, or with proteins that regulate synaptic function in neurons. Further research, such as site-directed mutagenesis of this region followed by functional assays, would be necessary to elucidate its precise contribution to the various biological processes regulated by FBXO41.

Investigation of FBXO41's Role in Cancer Pathogenesis and Therapeutic Response

Emerging evidence has positioned FBXO41 as a significant player in cancer biology, with studies suggesting it can act as a tumor suppressor. nih.govnih.gov Its role in cancer appears to be multifaceted, involving the regulation of cell death pathways and the degradation of oncogenic proteins. nih.gov

One key area of investigation is FBXO41's ability to induce autophagic cell death. nih.govnih.gov Research has shown that FBXO41 can suppress the growth of breast cancer cells by promoting this form of cell death. nih.gov This process is dependent on the accumulation of the cell cycle checkpoint protein p21. nih.gov Mechanistically, FBXO41 facilitates the proteasomal degradation of SKP2, an oncogenic F-box protein. nih.gov This leads to an increase in p21 levels, which then disrupts the inhibitory complex between BCL2 and Beclin1, ultimately initiating autophagy. nih.gov This newly identified FBXO41-SKP2-p21 axis presents a potential avenue for developing novel cancer therapies. nih.gov

Furthermore, FBXO41 has been shown to be crucial for the anticancer activity of arsenic trioxide (ATO), a known therapeutic agent. nih.gov Studies have demonstrated that FBXO41 is essential for ATO-induced autophagic cell death in cancer cells. nih.gov This form of cell death is distinct from apoptosis and necrosis, suggesting that FBXO41 could be a key factor in overcoming resistance to apoptosis in some cancers. nih.gov

The broader family of F-box proteins, to which FBXO41 belongs, is known to be frequently deregulated in cancer. nih.govthno.org These proteins are involved in numerous cellular processes that are hallmarks of cancer, such as cell cycle progression and stress responses. nih.govthno.org The tumor suppressor function of some F-box proteins, like FBXO4, is attributed to their ability to target oncogenic proteins for degradation. mdpi.com

Cancer-Related ProcessRole of FBXO41MechanismTherapeutic Implication
Tumor Suppression Suppresses breast cancer cell proliferation and tumor growth. nih.govInduces autophagic cell death by promoting the degradation of the oncogene SKP2 and subsequent accumulation of p21. nih.govThe FBXO41-SKP2-p21 axis could be a target for new cancer therapeutics. nih.gov
Therapeutic Response Plays a vital role in arsenic trioxide (ATO)-mediated autophagic death of cancer cells. nih.govEssential for the induction of autophagic cell death by ATO. nih.govCould be explored to enhance the efficacy of ATO and overcome apoptosis resistance. nih.gov

Evolutionary Conservation and Comparative Analysis of FBXO41 Across Species

FBXO41 is a protein that shows a notable degree of evolutionary conservation across various species, highlighting its fundamental biological importance. ijsr.net The GeneCards database indicates that FBXO41 has orthologs in a wide range of organisms, suggesting that its core functions have been maintained throughout evolution. genecards.org

Phylogenetic analyses of FBXO41 have been undertaken to understand its evolutionary history and to identify conserved domains and motifs. ijsr.net Such studies are crucial for inferring the function of different regions of the protein. For instance, the identification of conserved motifs can provide clues about their potential roles in protein-protein interactions or catalytic activity. ijsr.net One study has reported the identification of two previously undocumented conserved motifs in FBXO41, which could pave the way for a better understanding of its molecular mechanisms. ijsr.net

The conservation of FBXO41 is not only structural but also functional. The neurological and developmental roles of FBXO41 observed in mice are likely to be relevant to other species, including humans. This is supported by the fact that mutations in the human FBXO41 gene have been linked to neurological abnormalities. researchgate.netnih.gov

Comparative analysis of FBXO41 across different species can also shed light on the evolution of the nervous system and the molecular pathways that govern its development and function. By examining both conserved and divergent regions of the protein, researchers can gain insights into how FBXO41 has adapted to the specific needs of different organisms. ijsr.net

Potential for Developing Molecular Probes or Inhibitors Targeting FBXO41 or its Key Domains (including the 284-297 region) for Research Purposes

The critical roles of FBXO41 in both normal physiology and disease make it an attractive target for the development of molecular tools to modulate its activity. The creation of specific molecular probes or inhibitors would be invaluable for research purposes, allowing for a more precise dissection of its functions.

Given that FBXO41 is an F-box protein and a component of an E3 ubiquitin ligase complex, strategies for developing inhibitors could focus on disrupting the protein-protein interactions that are essential for its function. For example, small molecules could be designed to block the interaction of FBXO41 with other components of the SCF complex, such as SKP1 or Cullin1. Alternatively, inhibitors could be developed to prevent FBXO41 from binding to its specific substrates.

The 284-297 region, located within a putative leucine-rich repeat domain, represents a particularly interesting target. nih.gov As this region is likely involved in substrate recognition, small molecules that bind to this area could act as competitive inhibitors, preventing FBXO41 from interacting with its natural targets.

The development of such molecular tools would require a detailed understanding of the three-dimensional structure of FBXO41 and its interactions with binding partners. High-throughput screening of small molecule libraries could be employed to identify potential lead compounds. Techniques such as fluorescence polarization assays, which measure the binding of a fluorescently labeled probe to a target protein, could be adapted for this purpose. mdpi.com

Ultimately, the availability of specific inhibitors for FBXO41 would not only advance our understanding of its biological roles but could also hold therapeutic promise. For instance, in the context of cancer, modulating FBXO41 activity could be a novel strategy to induce cancer cell death or enhance the efficacy of existing therapies. nih.govnih.gov

Q & A

Q. What is the functional role of FBXO41 in the ubiquitin-proteasome system?

FBXO41 serves as the substrate-recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which tags specific proteins for proteasomal degradation. Its F-box domain binds SKP1, while variable regions determine substrate specificity. Methodologically, co-immunoprecipitation (Co-IP) with SKP1/CUL1 and ubiquitination assays (using proteasome inhibitors like MG132 to stabilize ubiquitinated substrates) are key for validation .

Q. Which antibody-based methods are optimal for detecting FBXO41 in neuronal tissues?

Rabbit polyclonal antibodies (e.g., 24519-1-AP) are effective for Western blot (WB) at 1:500–1:5000 dilution, detecting ~100 kDa bands in mouse/rat brain lysates. For subcellular localization, immunohistochemistry (IHC) with antigen retrieval (TE buffer pH 9.0) is recommended. Immunoprecipitation (IP) in brain lysates confirms interactions, such as with synaptic proteins .

Q. How can researchers confirm FBXO41 knockout efficiency in CRISPR/Cas9-edited cells?

Use T7 endonuclease I (T7EI) assays to identify insertions/deletions at the target site. WB with N-terminal-specific antibodies (e.g., 24519-1-AP) should show absence of FBXO41 in knockout lysates. Functional validation includes loss-of-ubiquitination assays for known substrates (e.g., PSD-95) .

Advanced Research Questions

Q. Why does FBXO41’s observed molecular weight (100 kDa) differ from its calculated mass (94 kDa)?

Post-translational modifications (e.g., phosphorylation) and alternative splicing may cause this discrepancy. Phosphatase treatment (e.g., λ-phosphatase) during WB sample preparation can resolve phosphorylation-induced shifts. Include HEK293T overexpression lysates as positive controls .

Q. How do inhibitors like MLN4924 mechanistically impair FBXO41’s ubiquitination activity?

MLN4924 inhibits NEDD8-activating enzyme, blocking neddylation of CUL1 (a critical step for SCF complex activation). This indirectly suppresses FBXO41’s E3 ligase activity. Use MLN4924-treated cells with proteasome inhibitors (e.g., MG132) to accumulate unmodified substrates .

Q. What explains contradictory reports of FBXO41’s substrates across studies?

Variability arises from cell-type-specific interactors, stimulation conditions (e.g., forskolin-induced cAMP/PKA signaling), and proteasome inhibition protocols. Orthogonal methods like ubiquitin remnant profiling and Co-IP with dominant-negative FBXO41 (ΔF-box mutant) can clarify direct substrates .

Q. How does FBXO41’s epigenetic regulation contribute to neurodevelopmental disorders?

Hypermethylation of FBXO41’s second exon (chr2:74,123,449–74,123,890) is linked to 22q11.2 deletion syndrome and schizophrenia. Bisulfite sequencing of patient-derived neurons and luciferase reporters with methylated promoters can establish causality. Demethylating agents (e.g., 5-aza-2’-deoxycytidine) may restore expression .

Q. What strategies address FBXO41 antibody cross-reactivity in IHC?

Pre-adsorption with recombinant FBXO41 protein (e.g., aa 79-165 fragment) blocks nonspecific binding. Optimize antigen retrieval (citrate vs. TE buffer) and include knockout tissue controls to validate specificity .

Methodological Considerations

  • Ubiquitination Assays: Combine FBXO41 overexpression with proteasome inhibitors (e.g., MG132) and ubiquitin pulldowns to identify substrates.
  • Phosphorylation Studies: Use kinase activators (e.g., PMA for PKC) and phosphatase inhibitors (e.g., okadaic acid) to stabilize phosphorylated FBXO41 .
  • CRISPR Validation: Always sequence clonal cell lines to confirm frameshift mutations and perform rescue experiments with wild-type FBXO41 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.